2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a methoxy group, and a spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] group. These groups could potentially give the compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-yl group, the introduction of the methoxy group, and the construction of the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the aromaticity of the compound, while the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] group would add a level of three-dimensionality to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy group could potentially undergo reactions involving nucleophilic substitution or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activities
Research has shown that spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, a class of compounds similar to the one , exhibit significant antimicrobial, anti-inflammatory, and antioxidant activities. One such compound demonstrated high antimicrobial activity against S. aureus and anti-inflammatory effects superior to the reference drug diclofenac, as well as high antioxidant activity (Mandzyuk et al., 2020).
Affinity for σ-Receptors
A study on spiropiperidines, which are structurally related to the chemical , revealed their high affinity for σ1- and σ2-receptors. Systematic variations in the molecular structure significantly influenced receptor affinity, with certain modifications enhancing σ1-receptor affinity (Maier & Wünsch, 2002).
Optimization of HNE Inhibitors
In the context of human neutrophil elastase (HNE) inhibitors, research involving the optimization of benzoxazinone derivatives (related to the compound ) showed that specific structural modifications could yield potent HNE inhibitors with differing stabilities in rat plasma (Shreder et al., 2009).
Photochromism in Spirooxazine Derivatives
A study on spiro[indoline-naphthaline]oxazine derivatives, similar in structure to the compound of interest, demonstrated significant photochromic properties. These properties were observed to vary depending on the solvent used, indicating potential applications in materials science for variable transmission materials (Li et al., 2015).
Inhibitory Activity on Cyclooxygenase 2 (COX-2)
Research on 1,2-oxazine derivatives, structurally akin to the compound , found that specific compounds exhibited potent inhibition of COX2, indicating their potential as COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).
Antidepressant Properties
In a study on 3-aryl-1,3-dihydrospiro[benzo[c]thiophene-1,4'-piperidine] derivatives, compounds with structural similarities to the compound displayed potent antidepressant-like activity, with low anticholinergic potential compared to classic tricyclic antidepressants (Ong et al., 1981).
Antitumor and Anti-inflammatory Activities
Compounds like 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, which are structurally related, have shown promising antitumor and anti-inflammatory activities. This suggests a potential therapeutic application in cancer and inflammatory diseases (Horishny et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
These could include the p53 pathway, the Bcl-2 family proteins, and various cyclin-dependent kinases .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might lead to a decrease in cancer cell proliferation and an increase in cancer cell death.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-25-10-8-23(9-11-25)26-18(16-4-3-5-20(27-2)22(16)30-23)13-17(24-26)15-6-7-19-21(12-15)29-14-28-19/h3-7,12,18H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWRKDALFKBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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